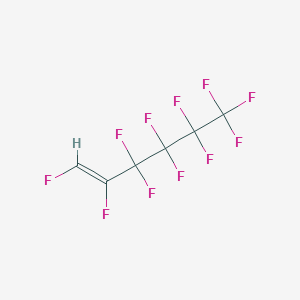
2-Hydroxy-3-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-methylpentanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid and features both a hydroxyl group and an amide group
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methylpentanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-methylpentanoic acid with ammonia or an amine under appropriate conditions to form the amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-hydroxy-3-methylpentanenitrile, followed by hydrolysis to yield the desired amide. This method allows for large-scale production with high efficiency and yield.
化学反应分析
Types of Reactions
2-Hydroxy-3-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Keto-3-methylpentanamide or 2-carboxy-3-methylpentanamide.
Reduction: 2-Hydroxy-3-methylpentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Hydroxy-3-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-3-methylpentanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
2-Hydroxy-3-methylpentanamide can be compared with similar compounds such as:
2-Hydroxy-3-methylpentanoic acid: Lacks the amide group but has similar reactivity due to the hydroxyl group.
3-Hydroxy-2-methylpentanamide: Positional isomer with different reactivity and properties.
2-Hydroxy-3-methylvaleric acid: Another name for 2-Hydroxy-3-methylpentanoic acid, highlighting its structural similarity.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
2-hydroxy-3-methylpentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(8)6(7)9/h4-5,8H,3H2,1-2H3,(H2,7,9) |
InChI 键 |
GEZTUEGDQNTTPW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)





![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)


